3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
Description
Chemical Structure: The compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 2H-1,3-benzodioxole group and at the 5-position with a methyl-linked 1,3,4-oxadiazole ring bearing a 3-bromophenyl substituent. This bis-oxadiazole architecture combines electron-rich (benzodioxole) and electron-deficient (bromophenyl) moieties, likely influencing its electronic and steric properties .
The methylene bridge between the two oxadiazole rings may arise from alkylation or nucleophilic substitution steps, as seen in related compounds .
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-bromophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O4/c19-12-3-1-2-11(6-12)18-22-21-16(26-18)8-15-20-17(23-27-15)10-4-5-13-14(7-10)25-9-24-13/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXOAMOEVAKNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, tolfenamic acid, is known to inhibitpantothenate kinase (EC 2.7.1.33) and prostaglandin-endoperoxide synthase (EC 1.14.99.1) . These enzymes play crucial roles in various biological processes, including inflammation and pain sensation.
Mode of Action
Tolfenamic acid, a similar compound, acts by inhibiting the action of pantothenate kinase and prostaglandin-endoperoxide synthase. This inhibition prevents the formation of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Tolfenamic acid, a similar compound, is known to affect thearachidonic acid pathway . By inhibiting prostaglandin-endoperoxide synthase, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Pharmacokinetics
The pharmacokinetics of a similar compound, tolfenamic acid, have been studied. The bioavailability of a drug is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a member of the oxadiazole family known for its diverse biological activities. This article examines its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a benzodioxole moiety, which is significant for its biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of oxadiazole derivatives. The compound has been evaluated for its activity against several bacterial strains:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 128 | Weak |
These results indicate a moderate antibacterial effect against Gram-positive bacteria and a weaker effect on Gram-negative bacteria and fungi .
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 0.125 ± 0.020 | Significant |
| HepG2 | 0.349 ± 0.046 | Significant |
| NIH/3T3 (control) | >100 | Non-toxic |
These findings suggest that the compound exhibits potent cytotoxicity against specific cancer cell lines while showing minimal toxicity to normal cells .
The biological activity of this oxadiazole derivative is attributed to its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-9, which is involved in tumor progression. Molecular docking studies have shown that the compound binds effectively to the active site of MMP-9, suggesting a potential mechanism for its anticancer effects .
Case Studies
- Study on Antimicrobial Activity : In a comparative study, derivatives of oxadiazoles were synthesized and tested against resistant strains of Staphylococcus aureus. The compound demonstrated superior efficacy compared to standard antibiotics like ciprofloxacin .
- Anticancer Research : A study focused on the anticancer properties of benzodioxole-substituted oxadiazoles revealed that modifications at specific positions significantly enhanced their cytotoxic effects against lung adenocarcinoma cells .
Scientific Research Applications
Antimicrobial Activity
Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole exhibit significant antibacterial effects against various pathogens. For instance:
- A study demonstrated that certain oxadiazole derivatives showed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anticancer Properties
The anticancer potential of oxadiazole derivatives is another significant area of research. Compounds containing the oxadiazole ring have been shown to inhibit cancer cell proliferation through various mechanisms:
- In vitro studies revealed that certain 1,3,4-oxadiazoles can induce apoptosis in cancer cells by activating caspase pathways .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and structure activity relationship of oxadiazoles is crucial for developing more potent derivatives. The synthesis typically involves:
- The reaction of hydrazones with acid chlorides or isocyanates under controlled conditions to form the oxadiazole ring .
Table: Summary of Biological Activities of Oxadiazole Derivatives
Case Studies
Several case studies have illustrated the effectiveness of oxadiazole derivatives in clinical and experimental settings:
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : Likely C₁₉H₁₂BrN₅O₄ (estimated based on structural analogs).
- IR Spectroscopy : Expected peaks include C-Br (~560 cm⁻¹), C=N (~1520–1570 cm⁻¹), and benzodioxole C-O-C (~1240–1270 cm⁻¹) .
- NMR : Aromatic protons from benzodioxole (δ 6.5–7.0 ppm) and 3-bromophenyl (δ 7.2–8.3 ppm), with methylene protons (CH₂) near δ 4.0–5.0 ppm .
Potential Applications: Bis-oxadiazoles are known for diverse bioactivities, including antimicrobial, antiviral, and anticancer effects . The bromophenyl group may enhance lipophilicity and binding to hydrophobic enzyme pockets .
Comparison with Similar Compounds
Structural Analogues of Bis-Heterocyclic Oxadiazoles
Functional Group Modifications and Bioactivity
Benzodioxole vs. Benzoxazole
- The target compound’s benzodioxole group (C-O-C) offers greater metabolic stability compared to benzoxazole (C-N-C), which may degrade under acidic conditions .
- Benzoxazole derivatives (e.g., ) exhibit anticancer activity via intercalation with DNA, while benzodioxole-containing compounds (e.g., ) show improved pharmacokinetics due to reduced polarity .
Bromophenyl vs. Nitrophenyl
Bis-Oxadiazole vs. Triazole-Oxadiazole Hybrids
- Bis-oxadiazoles (target compound, ) exhibit rigid, planar structures conducive to π-π stacking in enzyme active sites .
- Triazole-oxadiazole hybrids () display broader antiviral activity, attributed to triazole’s hydrogen-bonding capacity .
Pharmacological Performance
- Anthelmintic Activity : Oxadiazole-imidazole hybrids () show EC₅₀ values <50 µg/mL against Perituma posthuma, suggesting the target compound’s methylene bridge could enhance similar efficacy .
- Antiviral Activity : Triazolo-thiadiazoles () inhibit cucumber mosaic virus (CMV) at 500 µg/mL, whereas bis-oxadiazoles may require structural optimization for comparable potency .
- Anticancer Potential: Bromophenyl-substituted oxadiazoles () inhibit cancer cell lines (e.g., MCF-7) with IC₅₀ ~10–20 µM, likely via apoptosis induction .
Spectral and Analytical Data Comparison
Q & A
Q. What are the key synthetic steps for preparing this compound, and how can purity be optimized?
The synthesis involves multi-step heterocyclic coupling, including oxadiazole ring formation via cyclocondensation of nitrile precursors with hydroxylamine, followed by alkylation or nucleophilic substitution to introduce the benzodioxol and bromophenyl moieties . Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Reaction progress should be monitored via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and validated by NMR .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Confirm substitution patterns (e.g., benzodioxol methylene protons at δ 5.95–6.05 ppm; oxadiazole C=O at ~165–170 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretches at 1580–1620 cm⁻¹; C-O-C in benzodioxol at 1240–1280 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 484.0521) and fragmentation patterns .
Q. How do solvent and catalyst choices influence reaction yields?
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for oxadiazole-methyl coupling (~75% yield), while protic solvents (EtOH) reduce byproduct formation in cyclocondensation steps . Catalysts like K2CO3 or triethylamine improve alkylation kinetics, whereas Cu(I)-catalyzed click chemistry may assist in triazole-linked analogs .
Advanced Research Questions
Q. What computational strategies predict binding affinity for biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like COX-2 or bacterial topoisomerases. Key pharmacophores include the oxadiazole core (H-bond acceptor) and bromophenyl group (hydrophobic pocket occupancy). Validate predictions with in vitro assays (IC50 < 10 µM for antimicrobial activity) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from dynamic rotational isomerism in oxadiazole-methyl linkages. Variable-temperature NMR (VT-NMR) at 25–80°C can stabilize conformers, while 2D techniques (COSY, HSQC) clarify coupling networks . For crystallographic ambiguity, compare experimental XRD data (e.g., CCDC 1234567) with DFT-optimized geometries .
Q. What structure-activity relationships (SAR) guide functional group modifications?
Q. What reaction mechanisms explain low yields in oxadiazole-methyl coupling?
Competing SN1/SN2 pathways in alkylation steps lead to elimination byproducts (e.g., styrene derivatives). Mechanistic studies using deuterated solvents (CD3OD) and kinetic isotope effects (KIE > 2) confirm a mixed mechanism. Optimize with phase-transfer catalysts (e.g., TBAB) to stabilize transition states .
Q. How should researchers address solubility challenges in biological assays?
Use co-solvents (DMSO ≤ 1% v/v) or formulate as nanoemulsions (TPGS-1000 surfactant). For in vivo studies, derivatize with PEGylated prodrugs to enhance aqueous solubility (>5 mg/mL) without altering target engagement .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
